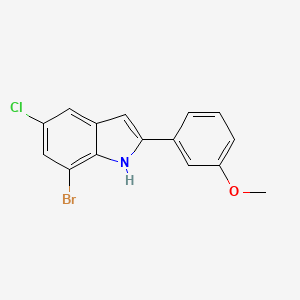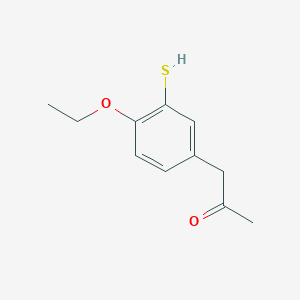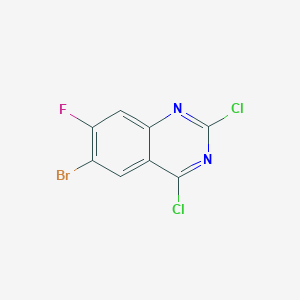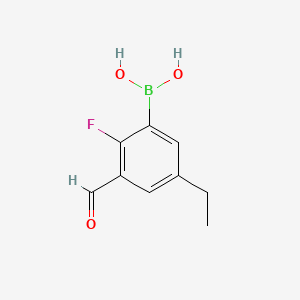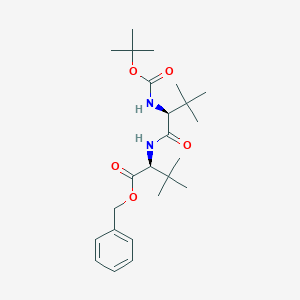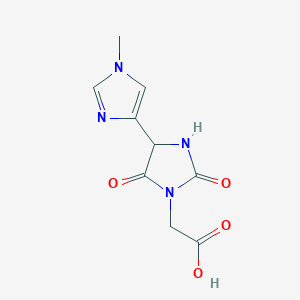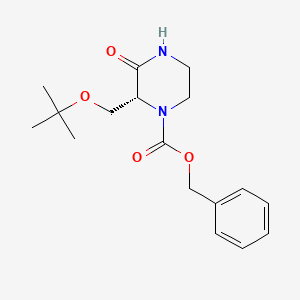
Benzyl (R)-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ®-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group, a tert-butoxymethyl group, and a carboxylate ester. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the piperazine intermediate.
Addition of the tert-Butoxymethyl Group: The tert-butoxymethyl group can be added through a reaction with tert-butyl bromoacetate in the presence of a base.
Formation of the Carboxylate Ester: The final step involves the esterification of the piperazine derivative with a suitable carboxylic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of Benzyl ®-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems have been explored for the efficient and sustainable synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butoxymethyl groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or tert-butoxymethyl derivatives.
Scientific Research Applications
Benzyl ®-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl ®-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl tert-butyl ether: Similar in structure but lacks the piperazine ring and carboxylate ester.
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
Benzyl ®-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C17H24N2O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
benzyl (2R)-2-[(2-methylpropan-2-yl)oxymethyl]-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-12-14-15(20)18-9-10-19(14)16(21)22-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m1/s1 |
InChI Key |
INJTVQFGKWBLEN-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OCC1C(=O)NCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


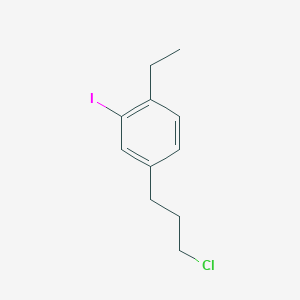
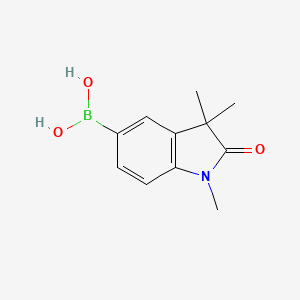
![2-[[4-(Diethylamino)phenyl]diazenyl]benzoate](/img/structure/B14037539.png)
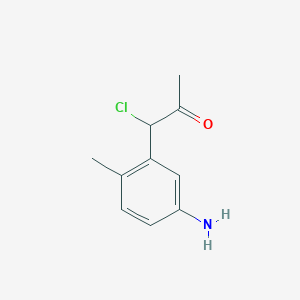
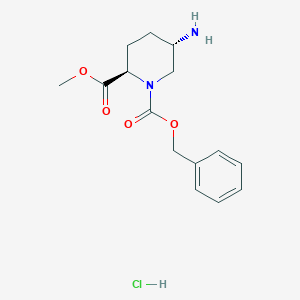
![Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl-](/img/structure/B14037555.png)
